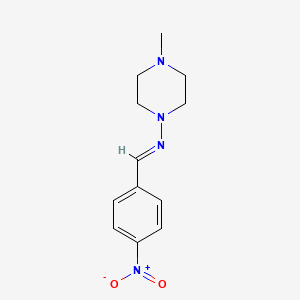

![molecular formula C14H9ClFN5S B5589495 4-[(2-氯-6-氟苄叉亚胺)氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5589495.png)

4-[(2-氯-6-氟苄叉亚胺)氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , typically involves multi-step reactions starting from precursors like isonicotinic acid hydrazide or other suitable starting materials. These processes may involve the reaction with carbon disulfide, ethyl bromide, and various aldehydes to form the core triazole structure, followed by modifications to introduce specific substituents such as the 2-chloro-6-fluorobenzylidene group (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including detailed analyses of bond lengths, angles, and tautomeric forms, can be extensively studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal the planarity of the triazole ring and its dihedral angles with substituted phenyl rings, providing insights into the molecular geometry that might influence biological activity (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole compounds, including the target compound, can undergo various chemical reactions, reflecting their reactivity and interaction potential. These reactions may include transformations with primary and secondary amines, forming Mannich bases, and interactions leading to different antimicrobial and potentially anticancer activities. The reactivity is influenced by the substituents on the triazole ring, which can alter the compound's electronic and steric properties, affecting its biological activity (Bayrak et al., 2009).

科学研究应用

抗菌和抗真菌活性

研究表明,1,2,4-三唑衍生物具有抗菌潜力。Bayrak 等人 (2009) 的一项研究重点介绍了从异烟酸酰肼开始合成新的 1,2,4-三唑,并评估了它们的抗菌活性。这些化合物,包括与所讨论化学物质相似的变体,显示出良好至中等的抗菌活性,表明它们作为抗菌剂和抗真菌剂的潜力 (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。

缓蚀

三唑衍生物也被发现可以作为有效的缓蚀剂。Ansari、Quraishi 和 Singh (2014) 合成了吡啶基取代三唑的席夫碱,并研究了它们在盐酸溶液中对低碳钢的缓蚀能力。这些化合物表现出显着的抑制效率,表明它们在保护金属免受腐蚀方面的潜在用途 (Ansari, Quraishi, & Singh, 2014)。

分子相互作用和结构分析

1,2,4-三唑衍生物的结构分析和分子间相互作用已通过各种技术进行了探索。Shukla 等人 (2014) 合成了生物活性 1,2,4-三唑衍生物并对其进行了表征,分析了它们的晶体结构和分子间相互作用。这项研究提供了对这类化合物分子行为的见解,这对药物设计和材料科学至关重要 (Shukla, Mohan, Vishalakshi, & Chopra, 2014)。

计算和理论研究

此外,已采用计算和理论分析来了解三唑衍生物的性质和活性。Kumar 等人 (2021) 对两种三唑衍生物进行了构象分析和密度泛函理论 (DFT) 研究,深入了解了它们的化学反应性和对结核病的潜在抑制活性。此类研究有助于预测新化合物的生物活性并指导药物制剂的合成 (Kumar, Mary, Serdaroğlu, & Rad, 2021)。

安全和危害

Sigma-Aldrich provides “4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol” as part of a collection of rare and unique chemicals. They do not provide specific safety and hazard information for this product . Therefore, it is the buyer’s responsibility to confirm product identity and/or purity .

属性

IUPAC Name |

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN5S/c15-11-4-1-5-12(16)10(11)8-18-21-13(19-20-14(21)22)9-3-2-6-17-7-9/h1-8H,(H,20,22)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINWBRXKHDWPDA-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

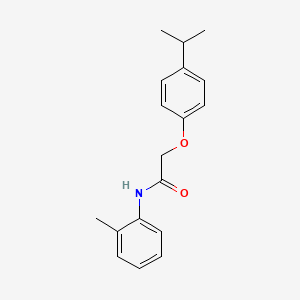

![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)

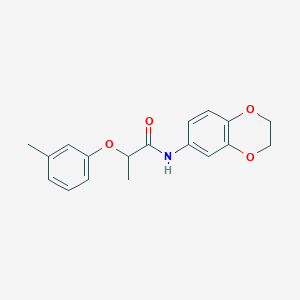

methanone](/img/structure/B5589441.png)

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)

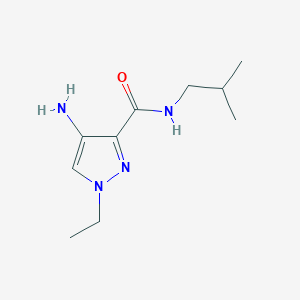

![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)

![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)

![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)

![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)

![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)